Umibecestat

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Umibecestat, also known as CNP520, is an oral, small-molecule inhibitor of the aspartyl protease BACE . It was designed to reduce Aβ production to prevent or treat Alzheimer’s disease . It was developed by Novartis and is being jointly developed with Amgen .

Synthesis Analysis

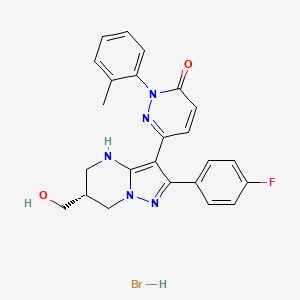

Starting from lead compound 6, 5-amino-1,4-oxazine BACE1 inhibitors were optimized in order to improve potency, brain penetration, and metabolic stability . The insertion of a Me and a CF3 group at the 6-position of the 5-amino-1,4-oxazine led to the development of Umibecestat .Molecular Structure Analysis

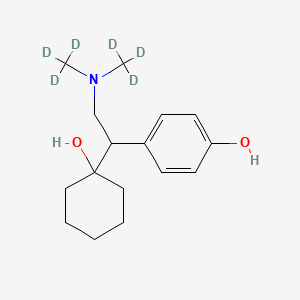

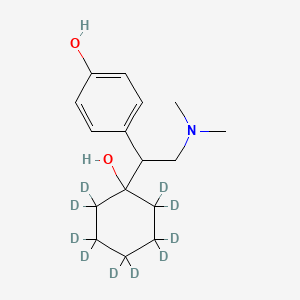

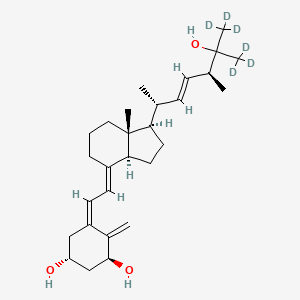

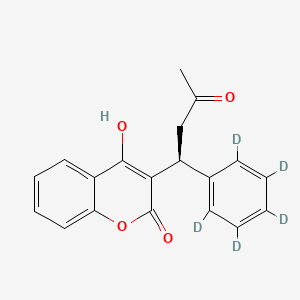

The molecular structure of Umibecestat is represented in a 2D structure . The molecular formula is C19H15ClF7N5O2 .Chemical Reactions Analysis

Umibecestat shows dose-dependent effects on Aβ40 and a long duration of action in both rat brain and CSF . It also shows a > 75% reduction on Aβ40 and Aβ42 in CSF after dosing and returns slowly to baseline over the next 7 days .Physical And Chemical Properties Analysis

Umibecestat has a molecular weight of 513.80 . It is a synthetic organic compound .科学研究应用

安全性和心脏超声效应:对包括372名健康受试者在内的三项随机化I/IIa期临床试验的汇总分析确认,乌米贝塞特在超疗法剂量下对QTc间期(心律的一种测量)、PR间期、QRS持续时间或心率均没有临床相关影响。这一发现得到了美国食品药品监督管理局(FDA)的认可 (Vormfelde et al., 2020)。

阿尔茨海默病预防效果:阿尔茨海默病预防倡议(API)Generation计划的研究评估了乌米贝塞特,一种BACE1抑制剂,对于延缓APOE4携带者阿尔茨海默病症状发作的有效性。然而,由于一些认知功能指标轻微恶化的信号,招募和使用乌米贝塞特的研究在2019年7月终止 (Tariot et al., 2020)。

阿尔茨海默病生物标志物表型:API Generation计划还收集了来自影像和液体生物标志物的数据,以评估乌米贝塞特和另一种治疗CAD106的有效性。该研究旨在探讨各种生物标志物与参与者基线特征之间的关系 (Rouzade‐Dominguez等人,2020)。

阿尔茨海默病药物开发中的挑战:由于认知功能恶化而终止乌米贝塞特的开发,给BACE1抑制剂在阿尔茨海默病治疗中的前景蒙上了更长的阴影。这与β-淀粉样蛋白调节阿尔茨海默病候选药物失败试验的趋势一致,质疑了这种策略对于开发有效的阿尔茨海默病治疗药物的可行性 (Mullard, 2019)。

对脑容积的影响:API Generation计划中的另一项研究关注乌米贝塞特治疗及其终止对海马体和整个大脑容积的影响。它研究了BACE抑制剂相关的脑萎缩是否在治疗开始后很快显现,是否非进行性,是否仅限于淀粉样蛋白阳性参与者,并在终止后可逆 (Reiman et al., 2020)。

作用机制

属性

IUPAC Name |

N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClF7N5O2/c1-16(7-34-17(2,15(28)32-16)19(25,26)27)13-10(21)3-4-11(30-13)31-14(33)12-9(20)5-8(6-29-12)18(22,23)24/h3-6H,7H2,1-2H3,(H2,28,32)(H,30,31,33)/t16-,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBBWFNMHDUTRH-DLBZAZTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CO[C@@](C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClF7N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1387560-01-1 |

Source

|

| Record name | Umibecestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387560011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UMIBECESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4612B80545 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(±)-Tolterodine-d14 Tartrate [N,N-di(iso-propyl-d7)]](/img/no-structure.png)